4-(4-Methylphenyl)oxane-4-carbonitrile
Description
4-(4-Methylphenyl)oxane-4-carbonitrile is a tetrahydropyran (oxane) derivative featuring a 4-methylphenyl substituent and a nitrile group at the 4-position of the oxane ring. The compound’s structure combines the rigidity of the oxane ring with the electron-donating methyl group on the phenyl ring and the polar nitrile functionality.
Properties
IUPAC Name |
4-(4-methylphenyl)oxane-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-11-2-4-12(5-3-11)13(10-14)6-8-15-9-7-13/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYKNEXALGUIJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCOCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-Methylphenyl)oxane-4-carbonitrile typically involves the reaction of 4-methylbenzyl chloride with tetrahydro-2H-pyran-4-carbonitrile in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(4-Methylphenyl)oxane-4-carbonitrile undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-(4-Methylphenyl)oxane-4-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)oxane-4-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 4-(4-Methylphenyl)oxane-4-carbonitrile, enabling comparative analysis of their physicochemical properties, synthetic routes, and applications.
4-[4-(Trifluoromethyl)phenyl]methyloxane-4-carbonitrile
- Structure : Oxane ring substituted with a 4-(trifluoromethyl)benzyl group and nitrile.
- Key Differences :
- Applications : Likely used in medicinal chemistry for its metabolic stability, as CF₃ groups are common in drug design .
1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile
- Structure: Cyclohexanone ring with 4-fluorophenyl and nitrile groups.
- Fluorine’s electronegativity may enhance bioavailability relative to the methyl group .
- Applications: Potential intermediate in synthesizing fluorinated pharmaceuticals, such as kinase inhibitors .
2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Structure: Chromene scaffold with amino, ketone, and nitrile groups.
- Additional amino and ketone groups enable diverse biological interactions (e.g., antimicrobial activity) .
- Applications : Studied for antitumor and antimicrobial properties due to the chromene-nitril framework .
4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile
- Structure : Oxane ring with a 4-benzyloxyphenyl substituent.
- Key Differences :
- Applications : Likely utilized in asymmetric synthesis or as a building block for complex molecules .
Comparative Data Table
Biological Activity
4-(4-Methylphenyl)oxane-4-carbonitrile, also known by its CAS number 53986-10-0, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H13N
- Molecular Weight : 185.24 g/mol
- Structural Characteristics : The compound features a carbonitrile group attached to an oxane ring, which may influence its interactions with biological systems.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its pharmacological properties and potential therapeutic applications.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thereby influencing metabolic pathways.
- Receptor Interaction : It may interact with specific receptors in the central nervous system, which could affect neurotransmitter release and neuronal signaling.
Pharmacological Studies
- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The IC50 values vary depending on the cell type, indicating selective toxicity.
- Neuropharmacology : Research indicates that this compound may modulate dopaminergic activity, which is crucial for conditions like Parkinson's disease and schizophrenia. Specific binding affinity studies have demonstrated that it interacts with dopamine transporters (DAT) with notable potency.
Case Studies
A study conducted by researchers at Chalmers University explored the synthesis and biological evaluation of compounds structurally related to this compound. The findings suggested that modifications to the oxane structure significantly altered the biological activity, particularly in terms of receptor binding and enzyme inhibition.
| Compound | DAT Ki (nM) | NET Ki (nM) |
|---|---|---|
| This compound | 18.1 | 16.3 |
| Related Compound A | 11.5 | 37.8 |
| Related Compound B | >100 | >100 |
Toxicity and Safety Profile
Toxicological assessments have indicated that while this compound shows promising biological activity, it also possesses a risk of cytotoxicity at higher concentrations. Long-term exposure studies are necessary to fully understand its safety profile and potential side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
